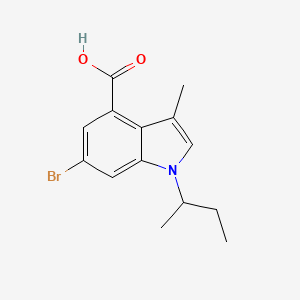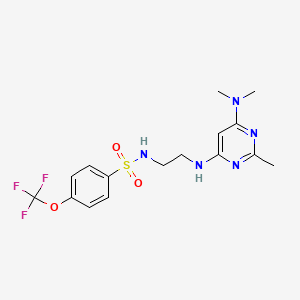![molecular formula C22H18ClN3O3S B2514164 N-(3-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide CAS No. 370850-50-3](/img/structure/B2514164.png)
N-(3-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide" is a complex organic molecule that appears to be related to the family of compounds that include chlorophenyl and cyanoquinoline moieties. These types of compounds are often studied for their potential pharmacological properties, such as antiviral activity.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a synthetic route for a chloro-cyanoquinoline derivative is detailed in a paper where the key step involves the cyclization of o-[(2-cyanovinyl)amino]benzoate to give a 3-cyano-4-hydroxyquinoline intermediate . Although the specific synthesis of the compound is not detailed in the provided papers, the methods described could potentially be adapted for its synthesis by incorporating the appropriate furanyl and tetrahydroquinoline substituents at the relevant steps.
Molecular Structure Analysis
The molecular structure of a related compound, "N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide," has been analyzed using vibrational spectroscopy and quantum computational approaches . The study revealed a non-planar structure between the phenyl and pyrimidine rings, which could suggest similar structural characteristics for the compound due to the presence of a phenyl ring and a complex quinoline moiety. The study also highlighted the importance of intramolecular and intermolecular hydrogen bonding, which could be relevant for understanding the molecular interactions and stability of the compound .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not explicitly provided in the papers. However, the pharmacokinetic properties of a related compound were investigated, including absorption, distribution, metabolism, excretion, and toxicity . These properties are crucial for understanding the potential of a compound as a drug candidate. The related compound's vibrational spectroscopic signatures were also characterized, which could be used to infer some physical properties such as melting point and solubility for the compound .
科学的研究の応用
Structural Aspects and Properties of Salt and Inclusion Compounds
Research by Karmakar et al. (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, focusing on their properties when treated with different mineral acids. This study provides insights into the gel formation and crystalline solid properties of these compounds, which could be relevant for understanding the structural properties of N-(3-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide derivatives (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Biological Activity
Chalenko et al. (2019) described the synthesis and antiexudative activity of pyrolin derivatives, including the process for creating compounds with potential biological activity. This research is significant for pharmaceutical development, indicating methods for deriving new compounds with desired biological properties (Chalenko, Bezugly, Sirova, Chekman, & Demchenko, 2019).
Therapeutic Efficacy in Disease Models
A study by Ghosh et al. (2008) evaluated a novel anilidoquinoline derivative for its therapeutic efficacy in treating Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects. This investigation provides a foundation for further exploration into the therapeutic applications of similar compounds (Ghosh, Swarup, Saxena, Das, Hazra, Paira, Banerjee, Mondal, & Basu, 2008).
Crystal Structure and Surface Analysis
Akkurt et al. (2021) conducted a crystal structure and Hirshfeld surface analysis of a compound with a tetrahydroisoquinoline unit. This research is pertinent to the material sciences and crystallography fields, offering a deeper understanding of molecular interactions and structural properties (Akkurt, Marae, Mague, Mohamed, Bakhite, & Al-Waleedy, 2021).
Vibrational Spectroscopic Signatures
Jenepha Mary, Pradhan, & James (2022) characterized an antiviral active molecule through vibrational spectroscopy, providing insights into its structural and electronic interactions. This study is relevant for the development of diagnostic tools and the understanding of molecular dynamics (Jenepha Mary, Pradhan, & James, 2022).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(3-chlorophenyl)-2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c23-13-4-1-5-14(10-13)25-19(28)12-30-22-15(11-24)20(18-8-3-9-29-18)21-16(26-22)6-2-7-17(21)27/h1,3-5,8-10,20,26H,2,6-7,12H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPDBQTZVZAWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(N2)SCC(=O)NC3=CC(=CC=C3)Cl)C#N)C4=CC=CO4)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B2514082.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide](/img/structure/B2514086.png)
![2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole](/img/structure/B2514087.png)
![N-[[(2-chloro-3-pyridinyl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B2514089.png)
![1-(1,3-Benzodioxol-5-yl)-3-({4-[(4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2514092.png)
![3-hydroxy-3-(thiophen-2-yl)-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2514093.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2514094.png)
![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2514096.png)
![5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2514098.png)
![3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2514099.png)
![Methyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxyacetate](/img/structure/B2514103.png)
